1-(4-(Hydroxymethyl)benzyl)pyrrolidin-2-one
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Overview
Description
1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 4-(hydroxymethyl)phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one can be achieved through the Petasis reaction, which involves the reaction of an aldehyde, an amine, and a boronic acid . For instance, salicylaldehyde, pyrrolidine, and 4-(hydroxymethyl)phenylboronic acid can be reacted in 1,4-dioxane under reflux conditions for 24 hours in a nitrogen atmosphere . The resultant solution is then diluted with water and extracted with ethyl acetate, followed by drying over sodium sulfate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Petasis reaction’s mild conditions and scalability make it a promising candidate for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: The major product would be 1-{[4-(Carboxyphenyl)methyl]pyrrolidin-2-one.
Reduction: The major product would be 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-ol.
Substitution: The products would vary depending on the nucleophile used.
Scientific Research Applications
1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidin-2-one ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the hydroxymethylphenylmethyl group.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to different chemical properties.
Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.
Uniqueness: 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one is unique due to the presence of the hydroxymethylphenylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions in biological systems and its utility in synthetic chemistry .
Properties
CAS No. |
1567007-42-4 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-9-11-5-3-10(4-6-11)8-13-7-1-2-12(13)15/h3-6,14H,1-2,7-9H2 |
InChI Key |
UJFLOGKNXJHMIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)CO |
Origin of Product |
United States |
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